Product packaging for Ethyne, 1-bromo-2-trimethylsilyl-(Cat. No.:CAS No. 18243-59-9)

Ethyne, 1-bromo-2-trimethylsilyl-

Cat. No.: B3380140
CAS No.: 18243-59-9
M. Wt: 177.11 g/mol
InChI Key: YRBAQEQNCDDFKM-UHFFFAOYSA-N
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Description

Significance of Halogenated Trimethylsilylalkynes as Synthetic Intermediates

Halogenated trimethylsilylalkynes, such as Ethyne (B1235809), 1-bromo-2-trimethylsilyl-, are highly significant as synthetic intermediates due to the orthogonal reactivity of the two distinct functional groups attached to the alkyne. The trimethylsilyl (B98337) (TMS) group primarily serves as a protecting group for the terminal alkyne, preventing its participation in unwanted side reactions. gelest.comcureffi.org This protection is crucial in complex syntheses where multiple reactive sites are present. ccspublishing.org.cn The TMS group also enhances the solubility of the compound in organic solvents and can influence the regioselectivity of certain reactions. thieme-connect.com

The halogen atom, in this case, bromine, provides a reactive handle for a variety of powerful carbon-carbon bond-forming reactions. nih.gov Most notably, it is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Sonogashira, Stille, and Suzuki couplings. nih.govwikipedia.orgopenochem.orgorganic-chemistry.org This dual functionality allows for a stepwise and controlled construction of complex molecular architectures. For instance, the bromo-end of the molecule can be coupled with a suitable partner, and subsequently, the TMS group can be selectively removed under mild conditions to reveal a terminal alkyne, which can then undergo further transformations. nih.gov This sequential reactivity makes halogenated trimethylsilylalkynes powerful tools for the synthesis of conjugated enynes, arylalkynes, and other complex organic molecules. nih.govgelest.com

Historical Context of Ethyne, 1-bromo-2-trimethylsilyl- within Alkyne Chemistry

The development and utility of Ethyne, 1-bromo-2-trimethylsilyl- are deeply rooted in the broader history of alkyne chemistry and the strategic use of protecting groups. The protection of terminal alkynes became a critical strategy to avoid the acidity of the acetylenic proton, which could interfere with many organometallic reactions. ccspublishing.org.cn While various protecting groups have been developed, trialkylsilyl groups, particularly the trimethylsilyl (TMS) group, gained prominence due to their ease of introduction, stability under many reaction conditions, and, crucially, their facile removal. gelest.comccspublishing.org.cn

The synthesis of silylalkynes, such as trimethylsilylacetylene (B32187), has been well-established for decades, often involving the reaction of a metal acetylide with a trialkylsilyl halide. orgsyn.orggoogle.com The subsequent halogenation of these protected alkynes, for instance, through reaction with N-bromosuccinimide (NBS), provides access to compounds like Ethyne, 1-bromo-2-trimethylsilyl-. nih.gov The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, for which John Stille and others received the Nobel Prize, dramatically expanded the synthetic possibilities for compounds bearing a carbon-halogen bond, thus elevating the importance of halogenated alkynes as key building blocks. openochem.orgwikipedia.org The combination of a stable protecting group and a reactive coupling site in one molecule, as seen in Ethyne, 1-bromo-2-trimethylsilyl-, represents a culmination of these key developments in synthetic organic chemistry.

Structural Features and Reactivity Modulators of Ethyne, 1-bromo-2-trimethylsilyl-

The reactivity of Ethyne, 1-bromo-2-trimethylsilyl- is a direct consequence of its distinct structural features. The linear geometry of the alkyne places the bromo and trimethylsilyl substituents at opposite ends of the C≡C triple bond.

PropertyValue
IUPAC Name 2-bromoethynyl(trimethyl)silane
CAS Number 18243-59-9
Molecular Formula C₅H₉BrSi
Molecular Weight 177.11 g/mol

Data sourced from PubChem CID 140358 nih.gov

The trimethylsilyl (TMS) group acts as a significant modulator of reactivity in several ways:

Steric Hindrance: The bulky TMS group can sterically hinder one side of the alkyne, influencing the regioselectivity of addition reactions to the triple bond. thieme-connect.comgelest.com

Electronic Effects: The silicon atom can stabilize an adjacent partial positive charge (the β-silicon effect), which can influence the outcome of certain electrophilic additions. thieme-connect.com

Protecting Group: As previously mentioned, its primary role is to protect the terminal alkyne. This protection is robust enough to withstand a variety of reaction conditions, yet the Si-C bond can be selectively cleaved using fluoride (B91410) reagents (like tetrabutylammonium (B224687) fluoride, TBAF) or basic conditions. gelest.comnih.gov

The bromo substituent is the primary site of reactivity for cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of the Sonogashira, Stille, and Suzuki reactions. wikipedia.orgopenochem.orgorganic-chemistry.org The reactivity of the C-Br bond allows for the formation of new carbon-carbon bonds with a wide array of coupling partners, including terminal alkynes, organostannanes, and organoboranes. nih.govopenochem.orgorganic-chemistry.org

The interplay of these two groups allows for a synthetic strategy where the C-Br bond is first utilized in a coupling reaction, followed by the deprotection of the TMS group to reveal a new terminal alkyne for subsequent transformations. This orthogonal reactivity is a cornerstone of the utility of Ethyne, 1-bromo-2-trimethylsilyl- in the synthesis of complex organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrSi B3380140 Ethyne, 1-bromo-2-trimethylsilyl- CAS No. 18243-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethynyl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrSi/c1-7(2,3)5-4-6/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBAQEQNCDDFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171293
Record name Ethyne, 1-bromo-2-trimethylsilyl-
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Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18243-59-9
Record name Ethyne, 1-bromo-2-trimethylsilyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyne, 1-bromo-2-trimethylsilyl-
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Record name (2-bromoethynyl)trimethylsilane
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Synthetic Methodologies for Ethyne, 1 Bromo 2 Trimethylsilyl

Synthesis via Halogenation of Trimethylsilylacetylene (B32187)

The most direct and commonly employed method for the preparation of 1-bromo-2-(trimethylsilyl)ethyne involves the electrophilic bromination of trimethylsilylacetylene. This approach leverages the electron-rich nature of the alkyne to facilitate the addition of a bromine atom.

Bromination Protocols and Reaction Conditions

The reagent of choice for this transformation is typically N-bromosuccinimide (NBS). nii.ac.jp NBS serves as a reliable and easily handled source of electrophilic bromine, offering advantages over the direct use of hazardous and difficult-to-handle molecular bromine. wikipedia.orgmasterorganicchemistry.com The reaction is generally carried out by treating trimethylsilylacetylene with NBS in an appropriate solvent.

A typical procedure involves the slow addition of NBS to a solution of trimethylsilylacetylene. nii.ac.jp The reaction progress can be monitored by standard analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material. Upon completion, a standard aqueous work-up followed by purification, often distillation or chromatography, is employed to isolate the desired product.

ReagentRoleKey Advantages
TrimethylsilylacetyleneStarting materialReadily available, provides the core chemical structure.
N-Bromosuccinimide (NBS)Brominating agentSolid, easy to handle, provides a controlled release of electrophilic bromine. wikipedia.orgmasterorganicchemistry.com
Radical Initiator (e.g., AIBN, benzoyl peroxide)Not typically requiredThe reaction proceeds via an electrophilic addition mechanism, not a radical pathway.

Influence of Solvent Systems and Temperature Control on Yield and Purity

The choice of solvent can significantly impact the efficiency and selectivity of the bromination reaction. While various solvents can be used, non-polar aprotic solvents are often favored to avoid side reactions. Carbon tetrachloride (CCl₄), although effective, has been largely phased out due to toxicity concerns. Safer alternatives like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN) are now more commonly utilized. The solvent's role extends to influencing the solubility of the reagents and the stability of any charged intermediates. nih.govrsc.org

Temperature control is another critical parameter. The reaction is often initiated at a reduced temperature (e.g., 0 °C) to moderate the reaction rate and prevent potential side reactions. Allowing the reaction to slowly warm to room temperature can then ensure complete conversion. Forcing the reaction at elevated temperatures is generally not necessary and may lead to decreased purity of the final product.

ParameterInfluence on ReactionTypical Conditions
Solvent Affects solubility, reaction rate, and side reactions. nih.govrsc.orgDichloromethane, Acetonitrile
Temperature Controls reaction rate and minimizes byproduct formation.0 °C to room temperature

Byproduct Formation and Control Strategies

While the bromination of trimethylsilylacetylene with NBS is generally a clean reaction, the formation of byproducts can occur. One potential byproduct is the dibrominated species, 1,2-dibromo-1,2-bis(trimethylsilyl)ethane, arising from the addition of bromine across the double bond of any initially formed vinyl bromide intermediate, though this is less common with alkynes. Over-bromination can be minimized by the slow, controlled addition of NBS and by using a stoichiometric amount of the brominating agent.

Another potential side reaction is the cleavage of the trimethylsilyl (B98337) group under certain conditions, although this is not a primary concern with the mild conditions typically employed for NBS bromination. The succinimide (B58015) formed from NBS is a major byproduct of the reaction and is typically removed during the aqueous work-up. Careful control of the reaction stoichiometry and temperature are the primary strategies for minimizing byproduct formation and maximizing the yield of the desired 1-bromo-2-(trimethylsilyl)ethyne.

Synthesis via Reaction of Trimethylsilylpropargyl Halides with Halide Sources

An alternative, though less documented, synthetic strategy involves the reaction of a trimethylsilylpropargyl halide, such as trimethylsilylpropargyl bromide or iodide, with a halide source. This approach relies on a substitution reaction, potentially involving a propargyl rearrangement.

Utilizing Lithium Bromide and Related Reagents

In principle, a trimethylsilylpropargyl halide could react with a bromide source like lithium bromide (LiBr) to yield the desired product. The reaction would likely proceed via a nucleophilic substitution mechanism. The choice of solvent would be crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being potential candidates to facilitate the dissolution of the salt and promote the reaction.

However, the direct reaction of trimethylsilylpropargyl halides with lithium bromide for the specific synthesis of 1-bromo-2-(trimethylsilyl)ethyne is not a well-established method in the scientific literature. Challenges in controlling the regioselectivity of the bromide attack would need to be overcome.

Stereochemical Considerations in Propargyl Rearrangements

A significant challenge in utilizing trimethylsilylpropargyl halides is the high propensity for these systems to undergo propargyl rearrangement. nih.govrsc.org The reaction of a nucleophile with a propargyl halide can proceed via two main pathways: direct Sₙ2 substitution at the carbon bearing the leaving group, or an Sₙ2' reaction at the alkyne terminus, leading to an allenic product.

The trimethylsilyl group can influence the regioselectivity of the attack. However, controlling the reaction to exclusively yield the desired 1-bromo-2-(trimethylsilyl)ethyne without the formation of the isomeric allenic bromide, 1-bromo-3-(trimethylsilyl)propa-1,2-diene, would be a major synthetic hurdle. The equilibrium between propargylic and allenic structures is a known phenomenon in related systems and would need to be carefully managed, likely through the choice of reagents, solvent, and temperature. nih.gov Due to these complexities and the lack of specific literature precedence, this route remains a more theoretical than practical approach for the synthesis of 1-bromo-2-(trimethylsilyl)ethyne.

Preparation from 1,2-Bis(trimethylsilyl)ethyne

The conversion of 1,2-bis(trimethylsilyl)ethyne to Ethyne (B1235809), 1-bromo-2-trimethylsilyl- requires the selective functionalization of one of the two identical ethynyl (B1212043) carbons. This desymmetrization can be achieved through carefully controlled reaction conditions, primarily involving metalation followed by a halogenation step.

A highly regioselective method for the preparation of Ethyne, 1-bromo-2-trimethylsilyl- involves the monometalation of 1,2-bis(trimethylsilyl)ethyne to generate a lithium acetylide intermediate, which is then quenched with an electrophilic bromine source.

Research has demonstrated that the selective monodesilylation of bis(trimethylsilyl)acetylenes can be achieved with high efficiency. The use of a methylithium-lithium bromide complex (MeLi·LiBr) has been reported to quantitatively cleave one of the two trimethylsilyl groups from 1,2-bis(trimethylsilyl)ethyne. rsc.org This process generates lithium (trimethylsilyl)acetylide in situ. The resulting acetylide is a potent nucleophile and can readily react with an electrophile.

Subsequent reaction of this lithium (trimethylsilyl)acetylide with a suitable brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), yields the target compound, Ethyne, 1-bromo-2-trimethylsilyl-. The reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (THF) to control the reactivity and prevent side reactions.

A common alternative, and more direct, route to a similar intermediate involves the metalation of trimethylsilylacetylene. Deprotonation of trimethylsilylacetylene with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C) in THF efficiently generates lithium (trimethylsilyl)acetylide. orgsyn.org This is then followed by halogenation. For instance, the reaction of this lithium acetylide with bromine furnishes 1-bromo-2-(trimethylsilyl)ethyne. orgsyn.org While this method does not start from 1,2-bis(trimethylsilyl)ethyne, it highlights the importance of the lithium acetylide intermediate in accessing the target molecule.

Another effective method for the bromination of a terminal silyl-protected alkyne involves the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate (B79036) (AgNO₃). nih.gov This approach is particularly useful for the synthesis of bromoalkynes from their corresponding terminal alkynes.

Table 1: Synthetic Routes to Ethyne, 1-bromo-2-trimethylsilyl- via Metalation

Starting Material Reagents Solvent Temperature Yield

The primary challenge in the synthesis of Ethyne, 1-bromo-2-trimethylsilyl- from 1,2-bis(trimethylsilyl)ethyne is achieving high regioselectivity. A direct electrophilic attack, such as bromination, on the symmetric starting material is synthetically challenging. The two trimethylsilyl groups are electronically and sterically very similar, making it difficult for an electrophile to discriminate between the two acetylenic carbons. Such a reaction would likely result in a statistical mixture of the desired monobrominated product, the unreacted starting material, and the dibrominated product, 1,2-dibromo-1,2-bis(trimethylsilyl)ethyne. This lack of selectivity would necessitate a difficult purification process and would inevitably lead to a low yield of the target compound.

To overcome this issue of poor regioselectivity, the metalation strategy described in the previous section is employed. The key to the success of this approach is the controlled, selective cleavage of only one of the two silicon-carbon bonds. The use of one equivalent of a carefully chosen organometallic reagent, such as the MeLi·LiBr complex, allows for the quantitative formation of the mono-lithiated intermediate. rsc.org This in situ generation of lithium (trimethylsilyl)acetylide effectively desymmetrizes the molecule.

Once the mono-lithiated species is formed, the subsequent halogenation step is highly regioselective. The electrophilic bromine source will exclusively react at the carbon bearing the lithium atom, as it is a highly nucleophilic center. This two-step, one-pot procedure ensures that the bromine atom is introduced at the desired position, thus maximizing the yield of Ethyne, 1-bromo-2-trimethylsilyl-.

The optimization of the yield for this transformation, therefore, hinges on several factors:

The choice of the metalating agent: The reagent must be reactive enough to cleave the Si-C bond but controllable enough to allow for selective monometalation.

Stoichiometry: Precise control of the amount of the metalating agent is crucial to prevent the formation of the dimetalated species.

Temperature: Low temperatures are essential to control the reactivity of the organometallic reagents and to ensure the stability of the intermediates.

Purity of reagents and solvents: The use of anhydrous solvents and high-purity reagents is critical, as organolithium compounds are highly reactive towards protic impurities.

By carefully controlling these parameters, the desymmetrization of 1,2-bis(trimethylsilyl)ethyne via metalation and subsequent halogenation can be a highly efficient and regioselective route to Ethyne, 1-bromo-2-trimethylsilyl-.

Reactivity and Mechanistic Investigations of Ethyne, 1 Bromo 2 Trimethylsilyl

Nucleophilic Substitution Reactions of the Bromine Atom

The presence of the electron-withdrawing bromine atom on the sp-hybridized carbon of the acetylene (B1199291) moiety renders this position electrophilic and thus susceptible to attack by nucleophiles. This reactivity allows for the introduction of a variety of functional groups through the displacement of the bromide ion.

Reactivity with Nitrogen-based Nucleophiles (e.g., Azides, Cyanides)

The substitution of the bromine atom in bromoalkynes with nitrogen-based nucleophiles like azides and cyanides provides a direct route to important classes of compounds such as triazoles and alkynyl nitriles. While specific studies on Ethyne (B1235809), 1-bromo-2-trimethylsilyl- are not extensively detailed in the available literature, the general reactivity of bromoalkynes suggests that these reactions are feasible. For instance, the reaction of bromoalkynes with sodium azide (B81097) can lead to the formation of the corresponding alkynyl azide. These intermediates are highly useful in "click chemistry," particularly in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,2,3-triazoles. nih.govyoutube.comnih.gov One-pot procedures that combine the nucleophilic substitution of a benzylic bromide with sodium azide followed by a CuAAC with a terminal alkyne have been successfully developed. nih.govyoutube.comnih.gov This suggests that a similar one-pot reaction involving the in situ formation of a trimethylsilylethynyl azide from Ethyne, 1-bromo-2-trimethylsilyl- and its subsequent reaction with another alkyne could be a viable synthetic strategy.

Similarly, the reaction with cyanide nucleophiles, such as sodium or potassium cyanide, is expected to yield the corresponding trimethylsilylethynyl cyanide. masterorganicchemistry.com These reactions typically proceed via an S\textsubscript{N}2-type mechanism. youtube.com The resulting alkynyl nitriles are valuable intermediates that can be further transformed into various nitrogen-containing heterocycles or carboxylic acids.

Reactivity with Oxygen- and Sulfur-based Nucleophiles

The substitution of the bromine atom with oxygen-based nucleophiles, such as alkoxides, would lead to the formation of ynol ethers. The Williamson ether synthesis, a well-established method for forming ethers via an S\textsubscript{N}2 reaction between an alkyl halide and an alkoxide, provides a conceptual framework for this transformation. youtube.com Alkoxides are known to be effective nucleophiles for substitution reactions. acs.org

Analogously, sulfur-based nucleophiles, such as thiolates, are expected to react with Ethyne, 1-bromo-2-trimethylsilyl- to afford the corresponding ynothioethers. The conjugate addition of thiols to activated alkynes is a well-known reaction. acs.org For bromo-ynone reagents, the substitution of the bromide by a thiol has been observed to be a rapid process, often preceding further reactions. acs.org

Catalytic and Non-Catalytic Pathways for Substitution

Nucleophilic substitution reactions at an sp-hybridized carbon can proceed through either non-catalyzed or catalyzed pathways. Non-catalyzed reactions are common when strong nucleophiles are employed. The direct displacement of the bromide from the bromoalkyne by the nucleophile follows a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism. nih.govresearchgate.netresearchgate.netquora.comnih.govyoutube.com

Catalytic pathways often involve transition metals, such as palladium, which can facilitate the substitution reaction. nih.govnih.govwikipedia.org These reactions typically proceed through a catalytic cycle involving oxidative addition, ligand substitution, and reductive elimination. nih.gov For instance, palladium-catalyzed cross-coupling reactions have been developed for the formation of B-N and B-O bonds from a boron-iodine bond and various nucleophiles. wikipedia.org While specific catalytic systems for the nucleophilic substitution on Ethyne, 1-bromo-2-trimethylsilyl- are not extensively documented, the principles of transition-metal catalysis for substitution at sp2-hybridized carbons provide a basis for developing such methods. nih.gov

Cross-Coupling Reactions Involving Ethyne, 1-bromo-2-trimethylsilyl-

The carbon-bromine bond in Ethyne, 1-bromo-2-trimethylsilyl- is also a key reactive site for various transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

Palladium-Catalyzed Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgnih.govnih.gov In the context of Ethyne, 1-bromo-2-trimethylsilyl-, this compound can act as the haloalkyne component in such reactions.

The general reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (co-catalyst), and a base, typically an amine. organic-chemistry.orgnih.gov The trimethylsilyl (B98337) group in (trimethylsilyl)acetylene is often used as a protecting group for the terminal alkyne. nih.gov This prevents unwanted side reactions and allows for the selective coupling at the other end of the alkyne. The trimethylsilyl group can be subsequently removed under mild conditions. nih.gov

Catalyst SystemSubstratesProduct TypeReference
Pd(PPh₃)₂Cl₂ / CuIAryl Halide + (Trimethylsilyl)acetyleneAryl(trimethylsilyl)acetylene acs.org
Pd(OAc)₂2-Bromobenzaldehyde + 1-Phenyl-2-(trimethylsilyl)acetylene1-Phenyl-2-(2-formylphenyl)acetylene acs.org
[DTBNpP]Pd(crotyl)ClAryl Bromide + AlkyneArylalkyne nih.gov

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Reactions

Mechanistic Pathways of Sonogashira Coupling with Trimethylsilylalkynes

The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. organic-chemistry.org

The Palladium Cycle:

Reductive Elimination: The active Pd(0) catalyst is generated from a Pd(II) precatalyst.

Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate. organic-chemistry.org

Transmetalation: The alkynyl group from the copper acetylide (formed in the copper cycle) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The coupled product (R-alkyne) is eliminated, regenerating the Pd(0) catalyst.

The Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex. This increases the acidity of the terminal proton.

Deprotonation: The base present in the reaction mixture deprotonates the alkyne, leading to the formation of a copper acetylide.

Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.

The trimethylsilyl group in trimethylsilylalkynes plays a crucial role. It acts as a sterically bulky protecting group, preventing the reaction at the silylated terminus of the alkyne. nih.gov This allows for the selective reaction of the terminal C-H bond in Sonogashira couplings. Furthermore, the trimethylsilyl group can influence the electronic properties of the alkyne, which can affect the reaction rates and selectivity. In some cases, copper-free Sonogashira-type couplings of aryl halides with 1-aryl-2-(trimethylsilyl)acetylenes have been developed, where the trimethylsilyl group is not removed prior to the coupling reaction. acs.org

Scope and Limitations with Aryl and Vinyl Halides

The reactivity of Ethyne, 1-bromo-2-trimethylsilyl- in Sonogashira coupling is influenced by the nature of the halide partner. The general reactivity trend for halides is I > OTf > Br > Cl. nrochemistry.comwikipedia.org This differential reactivity allows for selective couplings. For instance, an aryl iodide can be selectively coupled in the presence of an aryl bromide by conducting the reaction at room temperature. wikipedia.org

While aryl iodides are highly reactive partners, even at room temperature, aryl bromides often necessitate elevated temperatures to achieve significant conversion. libretexts.orgwikipedia.org The use of more forcing conditions can sometimes lead to side reactions. The reaction also demonstrates good functional group tolerance. nrochemistry.com However, sterically hindered substrates may require higher temperatures, which can increase the likelihood of undesired side reactions. nrochemistry.com

The table below summarizes the typical reactivity of various halides in Sonogashira coupling reactions.

Halide/Leaving GroupReactivityTypical Conditions
I (Iodide)HighRoom Temperature
OTf (Triflate)HighRoom Temperature
Br (Bromide)ModerateElevated Temperature
Cl (Chloride)LowHarsh Conditions
Ligand Effects and Catalyst Optimization in Sonogashira Reactions

Ligand Effects: The electronic and steric properties of the phosphine (B1218219) ligands coordinated to the palladium center play a crucial role. Bulky and electron-rich ligands have been shown to enhance the efficiency of Sonogashira couplings. libretexts.org For instance, sterically hindered ligands have been key to the success of copper-free Sonogashira reactions with less reactive aryl chlorides. gelest.com Bidentate ligands such as Pd(dppe)Cl₂, Pd(dppp)Cl₂, and Pd(dppf)Cl₂ have also been employed. libretexts.org N-heterocyclic carbene (NHC) derived catalysts are also effective for these transformations. libretexts.org

Catalyst Optimization: Efforts in catalyst optimization aim to improve reaction conditions, enhance catalyst efficiency, and expand the substrate scope. libretexts.org This includes the development of copper-free Sonogashira protocols to prevent the undesired homo-coupling of alkynes (Glaser coupling). wikipedia.org Catalyst loading can often be reduced to as low as 0.025 mol% for reactive substrates. kaust.edu.sa The use of an amine base is typical, and it can sometimes serve as the solvent. nrochemistry.com Optimization studies have shown that triethylamine (B128534) is often an effective base. kaust.edu.sa

Other Palladium- and Copper-Mediated Cross-Coupling Reactions

Beyond the Sonogashira reaction, Ethyne, 1-bromo-2-trimethylsilyl- participates in a range of other palladium- and copper-mediated cross-coupling reactions, expanding its synthetic utility.

Suzuki-Miyaura Coupling Analogues

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov Ethyne, 1-bromo-2-trimethylsilyl- can participate in Suzuki-type couplings. For example, a bis(trimethylsilyl)enyne was prepared via a Suzuki cross-coupling with 1-bromo-2-(trimethylsilyl)acetylene. thieme-connect.comnih.gov This reaction demonstrates the utility of this bromoalkyne in constructing more complex silylated structures. The reaction is compatible with a variety of functional groups and has been demonstrated on a gram scale. nih.govrsc.org

Coupling with Organozinc Reagents

Ethyne, 1-bromo-2-trimethylsilyl- readily couples with organozinc reagents in the presence of a copper catalyst. nih.govbeilstein-journals.org This reaction provides a direct route to α,α-difluorinated alkynes when difluorinated organozinc compounds are used. beilstein-journals.org The reaction proceeds under mild conditions, typically using catalytic amounts of copper iodide in a solvent like dimethylformamide (DMF). beilstein-journals.orgresearchgate.net The use of 1-bromo-2-(trimethylsilyl)acetylene has been shown to be more effective than the corresponding iodo-alkyne in some cases. nih.gov This methodology has been expanded to include the coupling with N-heterocyclic organozinc reagents, further demonstrating its versatility. nih.gov

The table below presents examples of the coupling of organozinc reagents with 1-bromoalkynes.

Organozinc Reagent1-BromoalkyneProductYield (%)
Benzylzinc bromide derivative1-Bromo-2-phenylethyneα,α-Difluoro-β-phenylpropyne derivative79
N,N-dimethylhydrazinoalkene derived organozinc1-Bromo-1-octyne1-(N,N-dimethylamino)-2-(2-heptynyl)-5-methyl-2a-3,4-5a-tetrahydropyrrole77
N,N-dimethylhydrazinoalkene derived organozinc1-Bromo-2-phenylethyne1-(N,N-dimethylamino)-2-(3-phenyl-2-propynyl)-5-methyl-2a-3,4-5a-tetrahydropyrrole66

Data compiled from various sources. beilstein-journals.orgnih.gov

Homo-coupling and Hetero-coupling to Form Conjugated Systems

Ethyne, 1-bromo-2-trimethylsilyl- can undergo homo-coupling reactions to form symmetrical 1,4-bis(trimethylsilyl)buta-1,3-diene. nih.gov This reaction can be achieved using a Cp₂ZrCl₂–Et₃Al reagent system. nih.gov A notable feature of this reaction is the high regioselectivity, leading to 3,4-dialkyl substituted products when starting with 1-alkyl-2-(trimethylsilyl)acetylenes. nih.gov

Hetero-coupling reactions are also possible, leading to the formation of unsymmetrical conjugated systems. For instance, a two-step, one-pot procedure involving a Sonogashira coupling followed by desilylation and a second Sonogashira coupling can be used to synthesize unsymmetrical diarylacetylenes. organic-chemistry.org

Silyl-Sonogashira and Related Sila-Cross-Coupling Chemistry

In a variation of the traditional Sonogashira reaction, the C-Si bond of an alkynylsilane can be activated to participate in cross-coupling, a process often referred to as a sila-Sonogashira reaction. nih.gov This provides an alternative to the two-step sequence of desilylation followed by a standard Sonogashira coupling. thieme-connect.com

For example, a bis(trimethylsilyl)enyne, prepared from 1-bromo-2-(trimethylsilyl)acetylene, was successfully cross-coupled with aryl iodides in a sila-Sonogashira reaction to yield silylated conjugated enynes. thieme-connect.comnih.gov Similar reactions with vinyl iodides and cyclic vinyl triflates also proceeded efficiently to form 1,5-dien-3-ynes. thieme-connect.comnih.gov The activation of the C-Si bond is typically promoted by fluoride (B91410) ions or other specific activators. nih.gov

Deprotection Chemistry of the Trimethylsilyl Group

The trimethylsilyl (TMS) group in Ethyne, 1-bromo-2-trimethylsilyl- serves as a protecting group for the terminal alkyne. Its removal, or desilylation, is a crucial step in many synthetic sequences, enabling further functionalization of the acetylenic proton. The ease and selectivity of this deprotection are key advantages of using TMS-protected alkynes. chemicalbook.comwikipedia.org

Desilylation with Fluoride Reagents (e.g., TBAF)

Fluoride ions are highly effective for cleaving the silicon-carbon bond of alkynylsilanes. Tetrabutylammonium (B224687) fluoride (TBAF) is a commonly employed reagent for this purpose due to its solubility in organic solvents and its potent nucleophilicity towards silicon. nih.govjmcs.org.mxgelest.com The reaction proceeds readily, often at room temperature, to yield the corresponding terminal alkyne. wikipedia.orgnih.gov The general mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate which then fragments to release the acetylide anion. Subsequent workup with a proton source furnishes the terminal alkyne.

The utility of TBAF extends to selective deprotection. For instance, the trimethylsilyl group can be selectively removed in the presence of bulkier silyl (B83357) ethers like tert-butyldiphenylsilyl (TBDPS) ethers, although yields can sometimes be modest depending on the specific molecular environment. gelest.com

Basic Hydrolysis and Other Deprotection Methods

Besides fluoride-based reagents, basic hydrolysis offers a mild and efficient method for the deprotection of trimethylsilylacetylenes. harvard.edu Reagents such as potassium carbonate in methanol (B129727) can effectively cleave the C-Si bond. nih.gov This method is particularly useful when other functional groups in the molecule are sensitive to fluoride ions. For example, a trimethylsilyl group was successfully removed from a complex molecule in the synthesis of (+)-kibdelone A using silver nitrate (B79036) in aqueous acetone, demonstrating the compatibility of this method with other sensitive functionalities. nih.gov

In some instances, the trimethylsilyl group can be removed concurrently with other transformations. For example, treatment with potassium carbonate in methanol can lead to both desilylation and deacetoxylation in a single step. nih.gov

Sequential Reactivity of Ethyne, 1-bromo-2-trimethylsilyl- through Selective Deprotection

The differential reactivity of the C-Br and C-Si bonds in Ethyne, 1-bromo-2-trimethylsilyl- allows for sequential reactions, a powerful strategy in organic synthesis. The C-Br bond can participate in coupling reactions, such as Sonogashira or Stille couplings, while the TMS group remains intact, protecting the terminal alkyne. nih.govthieme-connect.com Following the coupling reaction, the TMS group can be selectively removed to unveil the terminal alkyne for further transformations. nih.gov

This sequential approach has been utilized in the synthesis of various complex molecules. For instance, 1-bromo-2-(trimethylsilyl)acetylene has been used in Stille cross-coupling reactions with vinylstannanes to produce bis-silylated conjugated enynes. nih.govthieme-connect.com Similarly, it has been employed in Suzuki cross-couplings to prepare bis(trimethylsilyl)enynes, which can then undergo further cross-coupling reactions. nih.gov

Addition Reactions to the Alkyne Moiety

The carbon-carbon triple bond in Ethyne, 1-bromo-2-trimethylsilyl- is susceptible to various addition reactions, providing a pathway to functionalized alkenes with defined stereochemistry. The presence of the trimethylsilyl group can influence the regioselectivity and stereoselectivity of these additions. thieme-connect.comgelest.com

Halogen Addition Studies and Halonium Ion Intermediates

The addition of halogens, such as bromine and chlorine, to alkynes is a fundamental reaction that proceeds through a halonium ion intermediate. In the case of Ethyne, 1-bromo-2-trimethylsilyl-, the addition of a halogen would lead to a trihaloalkene derivative. The reaction is expected to proceed via an anti-addition mechanism, where the two halogen atoms add to opposite faces of the alkyne. libretexts.org

The mechanism involves the initial attack of the alkyne's π-electrons on the halogen molecule, leading to the formation of a cyclic halonium ion. This intermediate is then attacked by the halide anion from the side opposite to the bridging halogen, resulting in the observed anti-addition. libretexts.org The regioselectivity of the halide attack on the unsymmetrical halonium ion derived from Ethyne, 1-bromo-2-trimethylsilyl- would be influenced by both steric and electronic factors of the bromo and trimethylsilyl substituents.

Hydroboration and Hydrometallation Pathways

Hydroboration of alkynes is a powerful method for the synthesis of vinylboranes, which are versatile intermediates in organic synthesis. The hydroboration of Ethyne, 1-bromo-2-trimethylsilyl- with borane (B79455) reagents would be expected to proceed with syn-addition of the hydrogen and boron atoms across the triple bond. The regioselectivity of the addition would be dictated by the steric and electronic properties of the substituents, with the boron atom typically adding to the less sterically hindered carbon.

Hydrometallation, the addition of a metal hydride across the triple bond, offers another route to functionalized alkenes. Various transition metal catalysts can be employed for this transformation. For example, borane-catalyzed hydrosilylation of alkynes can proceed via an outer-sphere mechanism involving the formation of a silylium (B1239981) ion intermediate. rsc.org The reaction of Ethyne, 1-bromo-2-trimethylsilyl- under such conditions could lead to the formation of vinylsilanes with specific stereochemistry.

Applications of Ethyne, 1 Bromo 2 Trimethylsilyl in Advanced Organic Synthesis

Utility in the Synthesis of Complex Acetylenic Frameworks

The rigid, linear nature of the acetylene (B1199291) unit makes it a crucial component in the construction of complex frameworks, from conjugated systems to large macrocycles. alfa-chemistry.com Ethyne (B1235809), 1-bromo-2-trimethylsilyl- is particularly useful in this regard, enabling the precise assembly of these structures.

Preparation of Disubstituted and Conjugated Diynes

Disubstituted and conjugated diynes are important structural motifs in natural products, functional materials, and as precursors for more complex molecules like enynes. organic-chemistry.org Ethyne, 1-bromo-2-trimethylsilyl- is frequently employed in their synthesis through various palladium- and copper-catalyzed cross-coupling reactions.

One of the primary methods is the Sonogashira coupling , where the C-Br bond of the reagent reacts with a terminal alkyne. wikipedia.orglibretexts.org This reaction allows for the creation of unsymmetrical diynes where one of the acetylene termini is protected by the TMS group. This TMS group can then be selectively removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal a new terminal alkyne for further functionalization. petraresearch.comwikipedia.org

Another key reaction is the Cadiot-Chodkiewicz coupling , which involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt. organic-chemistry.orgwikipedia.orgrsc.org While studies have shown that bulky trialkylsilyl groups can be advantageous for stability and yield in these couplings, the principle extends to trimethylsilyl (B98337) derivatives. alfa-chemistry.comorganic-chemistry.org

The Stille coupling provides an alternative route, reacting an organostannane with an organic halide. For instance, vinylstannanes can be coupled with 1-bromo-2-(trimethylsilyl)acetylene to produce silylated conjugated enynes, which are precursors to diynes. nih.gov

The following table summarizes examples of using silyl-protected bromoacetylenes in the synthesis of diyne and related structures.

Coupling ReactionReactantsCatalyst/ConditionsProduct TypeYieldReference
Stille CouplingVinylstannane, 1-bromo-2-(triisopropylsilyl)acetylenePd catalystBis-silylated conjugated enyneGood nih.gov
Sonogashira Coupling1-bromo-4-iodobenzene, trimethylsilylacetylene (B32187)Pd/Cu catalyst, basebis(4-bromophenyl)acetyleneN/A wikipedia.org
Cadiot-ChodkiewiczBromoalkyne, Terminal alkyne with bulky trialkylsilyl groupCu(I) salt, amine baseUnsymmetrical diyneGood organic-chemistry.org

This table presents a selection of representative reactions demonstrating the synthesis of diyne precursors.

Formation of Macrocyclic Acetylenes

Macrocycles containing acetylene units are of significant interest due to their unique geometries and applications in host-guest chemistry, molecular recognition, and as precursors to novel materials. alfa-chemistry.com The synthesis of these large rings is challenging due to entropic factors that favor intermolecular side reactions over the desired intramolecular cyclization.

Ethyne, 1-bromo-2-trimethylsilyl- and related silyl-protected acetylenes are instrumental as building blocks for the linear precursors of these macrocycles. The synthetic strategy typically involves a series of cross-coupling reactions to construct a long, flexible chain with reactive termini. The TMS-protected alkyne is often incorporated into this chain. After building the linear precursor, the TMS group is removed to expose a terminal alkyne. This terminal alkyne can then undergo an intramolecular coupling reaction, such as an Eglinton-Glaser or Hay coupling, under high-dilution conditions to favor the formation of the desired macrocycle.

For example, silyl-protected phenylethynyl derivatives have been used to construct the linear arms of acetylenic cyclophanes. organic-chemistry.org Subsequent deprotection and intramolecular oxidative coupling of the terminal acetylenes lead to the formation of the macrocyclic structure. organic-chemistry.org Similarly, trimethylsilylacetylene has been used to introduce the acetylenic units in the synthesis of precursors for complex Schiff-base macrocycles. petraresearch.com The key advantage of using the TMS-protected reagent is the ability to control the reactivity, preventing the alkyne from reacting prematurely while the linear backbone is assembled.

Role in the Synthesis of Organosilicon Compounds

Beyond its role as a protected acetylene source, Ethyne, 1-bromo-2-trimethylsilyl- is a key reagent for the direct synthesis of a variety of organosilicon compounds, where the trimethylsilyl group is a desired permanent feature of the target molecule.

Incorporation of Trimethylsilyl Groups into Target Molecules

The trimethylsilyl group can significantly influence the electronic and physical properties of a molecule and can direct subsequent chemical transformations. Ethyne, 1-bromo-2-trimethylsilyl- provides a direct method for introducing the trimethylsilylethynyl moiety into organic frameworks.

Through Sonogashira or Stille couplings , the C-Br bond of the reagent can be reacted with a wide variety of organic halides (aryl, heteroaryl, vinyl) or organometallic reagents. nih.gov This installs the -C≡C-Si(CH₃)₃ group onto the substrate. This approach has been used to synthesize (trimethylsilyl)ethynyl-substituted aromatics and heteroaromatics, which are precursors for high-carbon materials and functional organic solids. petraresearch.com The reaction is highly versatile, and the TMS group's stability allows it to be carried through multiple synthetic steps.

SubstrateCoupling PartnerReaction TypeProductReference
Aryl IodideEthyne, 1-bromo-2-trimethylsilyl-Suzuki CouplingAryl-substituted bis(trimethylsilyl)enyne nih.gov
Highly Substituted Aryl Bromide1-(Tributylstannyl)-2-(trimethylsilyl)acetyleneStille CouplingEthynylarene nih.gov
BromoareneTrimethylsilylacetyleneSonogashira Coupling(Trimethylsilyl)ethynyl-substituted aromatic petraresearch.com

This table illustrates the incorporation of the trimethylsilylethynyl group into various molecular scaffolds.

Precursor for Silyl-Substituted Enynes and Polyenes

Silyl-substituted enynes and polyenes are valuable intermediates in organic synthesis, participating in a range of cyclization and polymerization reactions. Ethyne, 1-bromo-2-trimethylsilyl- serves as an excellent starting point for these molecules.

For instance, Suzuki cross-coupling of the reagent can produce bis(trimethylsilyl)enynes. nih.gov These highly functionalized molecules can then undergo further cross-coupling reactions, such as a sila-Sonogashira reaction with aryl or vinyl iodides, to generate more complex silylated conjugated enynes and 1,5-dien-3-ynes. nih.gov Stille couplings between vinylstannanes and 1-bromo-2-(trimethylsilyl)acetylene also yield bis-silylated conjugated enynes. nih.gov

These reactions highlight the modularity that Ethyne, 1-bromo-2-trimethylsilyl- offers. By choosing the appropriate sequence of coupling reactions, chemists can construct a diverse array of silyl-substituted unsaturated systems with precise control over their structure.

Application in Carborane Chemistry

Carboranes are polyhedral boron-carbon clusters with unique three-dimensional aromaticity and exceptional thermal and chemical stability. Their applications span from materials science to medicinal chemistry. The incorporation of functional groups, including acetylenic moieties, onto the carborane cage is a key area of research for tuning their properties. While silyl-containing reagents are used in carborane synthesis, for example, the use of the Ruppert-Prakash reagent (CF₃SiMe₃) as a carbene source, a direct and well-documented application of Ethyne, 1-bromo-2-trimethylsilyl- for the functionalization of carborane clusters is not prominent in the surveyed scientific literature.

Ethynylation of Carborane Derivatives

The introduction of acetylenic groups onto carborane cages is a critical step in developing advanced materials and molecular devices. Ethyne, 1-bromo-2-trimethylsilyl- has been successfully employed as an ethynylating agent for these boron-rich clusters. Research has demonstrated that the reaction of C-monocopper para-carborane with 1-bromo-2-(trimethylsilyl)ethyne results in a high-yield preparation of the C-monoethynyl para-carborane, 1-(Me₃SiC≡C)-1,12-C₂B₁₀H₁₁.

Conversely, attempts to synthesize the C,C'-diethynylated product, 1,12-(Me₃SiC≡C)₂-1,12-C₂B₁₀H₁₀, by reacting the C,C'-dicopper para-carborane derivative with 1-bromo-2-(trimethylsilyl)ethyne have been met with limited success, resulting in low yields. chim.itnih.govnih.gov This disparity in reactivity highlights a significant electronic effect within the carborane cage. During these low-yield reactions, other products were also identified, including the C-monoethynyl carborane and various two-cage assemblies formed from cage-cage coupling events. nih.govnih.gov

Ethynylation of para-Carborane Derivatives with Ethyne, 1-bromo-2-trimethylsilyl-
Carborane PrecursorProductYield
C-monocopper para-carborane1-(Me₃SiC≡C)-1,12-C₂B₁₀H₁₁High
C,C'-dicopper para-carborane1,12-(Me₃SiC≡C)₂-1,12-C₂B₁₀H₁₀Low

Influence of the Antipodal Effect on Carborane Reactivity

The observed difference in reactivity between the first and second ethynylation of para-carborane is a direct consequence of the "antipodal effect". This phenomenon, first documented in the context of these specific syntheses, describes how the presence of an ethynyl (B1212043) group at one carbon vertex, C(1), strongly influences the chemical reactivity of the carbon atom at the opposite, or antipodal, position, C(12). chim.itnih.govnih.gov The coupling process between the mono-ethynylated copper-carborane intermediate (1-RC≡C-12-Cu-1,12-C₂B₁₀H₁₀) and the bromoalkyne is highly unfavorable, which explains the low yield of the diethynyl product. nih.govnih.gov This electronic deactivation transmitted through the cage is a crucial consideration for the strategic functionalization of para-carborane derivatives.

Contributions to Heterocyclic Synthesis

The unique reactivity of Ethyne, 1-bromo-2-trimethylsilyl- makes it a valuable reagent in the synthesis of various heterocyclic systems. Its ability to participate in cross-coupling and cycloaddition reactions provides access to functionalized pyrroles, oxazines, and fused ring systems like indenones.

Access to Functionalized Pyrroles and Oxazines

A direct palladium-catalyzed C-H alkynylation of electron-rich heterocycles with alkynyl halides offers a streamlined route to sp²-sp carbon-carbon bond formation. This method has been successfully applied to a range of N-fused heterocycles, including indolizine (B1195054) and various pyrrolo-fused systems. nih.gov The reaction proceeds efficiently with bromoalkynes, and the presence of a silyl (B83357) protecting group is well-tolerated, making Ethyne, 1-bromo-2-trimethylsilyl- a suitable reagent for these transformations. nih.gov The proposed mechanism involves the nucleophilic attack of the electron-rich heterocycle onto an alkynylpalladium intermediate. nih.gov

While direct synthesis of oxazines using this specific reagent is not prominently documented, analogous transformations highlight its potential. For instance, the synthesis of substituted 2-ethynyl oxazoles, which are structural isomers of oxazines, has been achieved via Sonogashira coupling using TIPS-acetylene. chemrxiv.org Given that 1-bromo-2-(trimethylsilyl)ethyne is a staple reagent for Sonogashira couplings, its application in the synthesis of ethynyl-oxazines and related heterocycles is highly feasible.

Synthesis of Indenones and Related Fused Systems

(Trimethylsilyl)acetylenes are key components in rhodium-catalyzed carbonylative cycloadditions with reagents like 2-bromophenylboronic acids to produce 1H-inden-1-ones. organic-chemistry.org This reaction provides a pathway to fused ring systems where the trimethylsilyl group plays a role in directing the regioselectivity. organic-chemistry.org

Furthermore, the broader utility of bromo- and silyl-substituted acetylenes in palladium-catalyzed cascade reactions enables the synthesis of a wide variety of fused heterocycles. chim.itrsc.org These reactions, which can be initiated by C-H functionalization, demonstrate the power of using multifunctional building blocks like Ethyne, 1-bromo-2-trimethylsilyl- to construct complex polycyclic architectures in an efficient, step-economical manner. chim.itmdpi.com

Precursor in Materials Science Research

The distinct functional handles on Ethyne, 1-bromo-2-trimethylsilyl- position it as a promising precursor for the synthesis of novel monomers intended for use in functional polymers.

Synthesis of Monomers for Functional Polymers

The creation of advanced polymeric materials often relies on the polymerization of monomers bearing specific functional groups. The trimethylsilyl-protected alkyne is a well-established precursor to a terminal alkyne, a critical functional group for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This allows for the incorporation of the monomer into polymer chains or its use in post-polymerization modification. nih.gov

Simultaneously, the bromoalkyne moiety can participate in metal-catalyzed cross-coupling reactions, such as Sonogashira polymerization. This dual reactivity allows for the design of complex polymer architectures, such as conjugated polymers with tunable electronic and photophysical properties. While the direct polymerization of Ethyne, 1-bromo-2-trimethylsilyl- is not extensively detailed, its functional groups are archetypal for monomers used in the synthesis of advanced, functional polymeric materials.

Fabrication of Novel Materials with Tailored Properties

The incorporation of the rigid and linear ethynyl moiety into polymeric and molecular structures is a key strategy for creating materials with unique electronic, optical, and sensory properties. Ethyne, 1-bromo-2-trimethylsilyl- serves as a critical precursor for introducing the trimethylsilylethynyl group, which can then be deprotected to the terminal alkyne for further elaboration. This approach is particularly useful in the synthesis of conjugated systems with tailored functionalities.

A significant application is in the development of fluorescent sensors. For instance, the fluorophore 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene has been extensively studied as a highly sensitive fluorescent sensor for nitroaromatic compounds, which are common components of explosives. mdpi.com The synthesis of such multi-alkynylated aromatic cores relies on the Sonogashira cross-coupling reaction, where a bromo-alkyne precursor like Ethyne, 1-bromo-2-trimethylsilyl- can be coupled with a polyhalogenated aromatic core. The trimethylsilyl groups are crucial as they prevent unwanted side reactions of the terminal alkyne. mdpi.com

Materials based on 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene have been fabricated into fluorescent sensors for vapor-phase detection of nitroaromatics. mdpi.com These sensors, prepared by methods such as electrospinning or drop-casting the fluorophore within a polymer matrix like polystyrene, exhibit high sensitivity and selectivity. mdpi.com The detection limits for nitroaromatic compounds in solution can reach the nanomolar range, and in the vapor phase, detection is possible at parts-per-billion (ppb) levels. mdpi.com This demonstrates how the structural features imparted by the trimethylsilylethynyl group, introduced via reagents like Ethyne, 1-bromo-2-trimethylsilyl-, are directly responsible for the tailored sensory properties of the final material.

Table 1: Detection Limits of 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene for Nitroaromatic Compounds in Acetonitrile (B52724) Solution

AnalyteDetection Limit (M)
2,4,6-Trinitrotoluene (TNT)2.03 x 10⁻⁹
2,4-Dinitrotoluene (2,4-DNT)Data not specified
Nitrobenzene (NB)Data not specified
Picric Acid (PA)Data not specified
Data sourced from a study on trimethylsilylethynyl-substituted pyrene (B120774) doped materials. mdpi.com

Intermediate in Specialized Chemical Syntheses

The dual reactivity of Ethyne, 1-bromo-2-trimethylsilyl- makes it an ideal intermediate for the multi-step synthesis of complex organic molecules with specialized functions. The bromine atom allows for coupling reactions, while the trimethylsilyl group protects the alkyne, which can be deprotected and reacted in a subsequent step.

Photo-responsive molecules, or photoswitches, are compounds that undergo a reversible structural change upon irradiation with light. This property makes them attractive for applications in optical data storage, molecular machines, and photopharmacology. Diarylethenes are a prominent class of photochromic compounds known for their excellent thermal stability and fatigue resistance. researchgate.net

The trimethylsilylacetylene unit has been successfully incorporated into diarylethene structures to modulate their photochromic and fluorescent properties. A notable example is the synthesis of the symmetrical photochromic diarylethene, 1,2-bis(2-methyl-5-(trimethylsilylacetylene)-3-thienyl)perfluorocyclopentene. researchgate.net In the synthesis of such molecules, a precursor like Ethyne, 1-bromo-2-trimethylsilyl- would be invaluable. The bromo-functionality would allow for coupling to the thiophene (B33073) rings, introducing the protected acetylene group.

This specific diarylethene derivative demonstrates good photochromism, reversibly converting between its open-ring and closed-ring isomers upon irradiation with UV and visible light. researchgate.net Furthermore, it exhibits significant fluorescence switching, a property that is highly desirable for applications in optical recording and molecular switches. researchgate.net The presence of the trimethylsilylacetylene moiety influences the electronic properties of the molecule, thereby affecting its absorption spectra and photo-switching behavior.

Table 2: Photochemical Properties of 1,2-bis(2-methyl-5-(trimethylsilylacetylene)-3-thienyl)perfluorocyclopentene in Hexane

IsomerAbsorption Maximum (λmax)Molar Absorption Coefficient (ε)Fluorescence
Open-ringNot SpecifiedNot SpecifiedNotable Fluorescence
Closed-ringNot SpecifiedNot SpecifiedQuenched Fluorescence
Data based on a study of a photochromic symmetrical diarylethene. researchgate.net

Fluorescent probes and labels are indispensable tools in chemical biology and medical diagnostics for visualizing and tracking biomolecules. nih.govmdpi.com The synthesis of these probes often involves the conjugation of a fluorophore to a recognition motif or a reactive group for attachment to a target.

Ethyne, 1-bromo-2-trimethylsilyl- is a highly useful reagent in this context due to its suitability for Sonogashira cross-coupling reactions. nih.gov This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The bifunctional nature of Ethyne, 1-bromo-2-trimethylsilyl- allows for two main strategies in fluorescent probe synthesis:

Coupling via the Bromo Group: The bromine atom can be reacted with a terminal alkyne-functionalized fluorophore. This attaches the aryl or vinyl part of the probe to the ethynyltrimethylsilane moiety. The trimethylsilyl group can then be removed to reveal a terminal alkyne, which can be used for further functionalization, for example, in click chemistry reactions to attach the probe to a biomolecule.

Coupling of the Alkyne: After deprotection of the trimethylsilyl group to give a terminal alkyne, the molecule can be coupled with a halogenated fluorophore or a halogenated biomolecule.

A practical application of a similar strategy is the fluorescent labeling of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a marker for cell proliferation. nih.gov In this approach, a Sonogashira reaction is employed to couple an alkyne-containing fluorescent dye (such as rhodamine or coumarin (B35378) derivatives) with the bromine atom of BrdU. nih.gov This demonstrates the principle of using a bromo-substituted molecule as a handle for fluorescent labeling. Ethyne, 1-bromo-2-trimethylsilyl- provides a versatile platform for designing such labeling agents, where the ethynyl group can be used to link to various other functionalities.

The trimethylsilylethynyl group itself can be a key component of the fluorophore. As seen with the pyrene-based sensor, multiple ethynyl groups can extend the π-conjugation of an aromatic system, leading to desirable photophysical properties such as high quantum yields and sensitivity to the local environment. mdpi.com

Spectroscopic and Structural Elucidation Studies of Ethyne, 1 Bromo 2 Trimethylsilyl

Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the behavior of atomic nuclei in a magnetic field. For Ethyne (B1235809), 1-bromo-2-trimethylsilyl-, analysis of ¹H, ¹³C, and ²⁹Si NMR spectra would provide crucial information about its molecular framework.

Proton NMR (¹H NMR) for Trimethylsilyl (B98337) and Alkyne Region Characterization

In the ¹H NMR spectrum of Ethyne, 1-bromo-2-trimethylsilyl-, the most prominent signal is expected to arise from the nine equivalent protons of the trimethylsilyl (TMS) group. Due to the electronegativity of the silicon atom and the diamagnetic anisotropy of the adjacent carbon-carbon triple bond, this signal would likely appear as a sharp singlet in the upfield region of the spectrum, typically around δ 0.2 ppm . The integration of this peak would correspond to nine protons.

As there are no other protons directly attached to the carbon skeleton, no other signals are anticipated in the typical alkyne proton region (δ 2.0-3.0 ppm). The absence of a signal in this region would confirm the substitution pattern of the ethyne core.

Table 1: Predicted ¹H NMR Spectral Data for Ethyne, 1-bromo-2-trimethylsilyl-

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~0.2Singlet9HSi(CH₃)₃

Carbon NMR (¹³C NMR) for Sp-Hybridized Carbon Analysis and Silicon Coupling

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the different carbon environments in the molecule.

The carbon atom of the trimethylsilyl group would resonate at a characteristic upfield chemical shift, typically in the range of δ -1 to 2 ppm . This signal might exhibit coupling to the attached silicon-29 (B1244352) isotope, although this is often not resolved without specific experimental conditions.

The two sp-hybridized carbons of the alkyne moiety would appear in the downfield region characteristic of acetylenic carbons (δ 60-90 ppm). The carbon atom bonded to the silicon (C-Si) is predicted to be more shielded than the carbon atom bonded to the bromine (C-Br). Therefore, the C-Si signal would likely appear at a lower chemical shift compared to the C-Br signal. The electronegativity of the bromine atom would deshield the adjacent carbon, shifting its resonance further downfield.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyne, 1-bromo-2-trimethylsilyl-

Chemical Shift (δ) (ppm)Assignment
~-1 to 2Si(CH₃)₃
~70-80-C≡C-Si
~80-90-C≡C-Br

Silicon-29 NMR (²⁹Si NMR) for Silane Environment

²⁹Si NMR spectroscopy provides direct information about the chemical environment of the silicon atom. For Ethyne, 1-bromo-2-trimethylsilyl-, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift of this signal would be influenced by the presence of the bromoalkynyl group. Based on data for similar alkynyl-substituted silanes, the ²⁹Si chemical shift is anticipated to be in the region of δ -20 to -10 ppm relative to tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of Ethyne, 1-bromo-2-trimethylsilyl- would be characterized by specific absorption bands related to its functional groups.

Triple Bond Stretching Frequencies and Characteristic Si-CH₃ Modes

The most diagnostic feature in the IR spectrum would be the stretching vibration of the carbon-carbon triple bond (C≡C). For a disubstituted alkyne of this nature, this absorption is expected to be weak to medium in intensity and appear in the range of 2100-2260 cm⁻¹ . The substitution with a bromine and a trimethylsilyl group would influence the exact position of this band.

The trimethylsilyl group would give rise to several characteristic vibrations. A strong, sharp absorption band due to the symmetric bending of the Si-CH₃ groups is typically observed around 1250 cm⁻¹ . Additionally, rocking vibrations of the Si-CH₃ groups usually appear in the region of 840-860 cm⁻¹ and can be quite intense.

Table 3: Predicted IR Absorption Frequencies for Ethyne, 1-bromo-2-trimethylsilyl-

Wavenumber (cm⁻¹)IntensityAssignment
~2100-2260Weak-MediumC≡C Stretch
~1250StrongSi-CH₃ Symmetric Bend
~840-860StrongSi-CH₃ Rock

Absence of Terminal Alkyne C-H Stretch

A key feature in the IR spectrum that confirms the structure of Ethyne, 1-bromo-2-trimethylsilyl- is the absence of a sharp absorption band around 3300 cm⁻¹. This band is characteristic of the C-H stretching vibration of a terminal alkyne. Its absence provides definitive evidence that the alkyne is disubstituted, consistent with the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

Bond Lengths and Angles in Derivatives

In the absence of direct crystallographic data for Ethyne, 1-bromo-2-trimethylsilyl-, we can infer the expected bond lengths and angles by examining its derivatives and analogous compounds. For instance, in the molecular structures of ethynyl-substituted para-carboranes derived from 1-bromo-2-(trimethylsilyl)ethyne, the C≡C triple bond length was determined to be approximately 1.227(5) Å. researchgate.net This value is typical for a carbon-carbon triple bond and is not expected to significantly deviate in the parent molecule.

The silicon-carbon bonds in the trimethylsilyl group are also well-characterized. In various organosilicon compounds, the Si-C bond lengths are consistently found to be in the range of 1.84-1.89 Å. For example, theoretical calculations on tetramethylsilane show an Si-C bond length of 1.877 Å. The C-Si-C bond angles within the trimethylsilyl group are expected to be close to the ideal tetrahedral angle of 109.5°.

The C-Br bond length in bromoalkynes is influenced by the sp-hybridized carbon atom to which it is attached. In related structures, this bond length is typically around 1.80 Å. The linear geometry of the ethyne unit dictates that the C-C≡C-Br and C-C≡C-Si bond angles will be approximately 180°.

A summary of expected bond parameters is presented in the table below.

Bond/AngleExpected Value
C≡C~1.23 Å
Si-C(ethynyl)~1.85 Å
Si-C(methyl)~1.88 Å
C-Br~1.80 Å
∠(C-Si-C)~109.5°
∠(Si-C≡C)~180°
∠(C≡C-Br)~180°

Table 1: Predicted bond lengths and angles for Ethyne, 1-bromo-2-trimethylsilyl- based on data from related compounds.

Conformational Analysis and Intermolecular Interactions

The solid-state packing of Ethyne, 1-bromo-2-trimethylsilyl- would be governed by a combination of steric effects and intermolecular interactions. The trimethylsilyl group is sterically bulky, which will influence the molecular packing.

Conformational analysis of related trimethylsilyl-substituted compounds often reveals a preference for staggered conformations of the methyl groups around the Si-C bond to minimize steric strain. ethz.ch

Intermolecular interactions are expected to be dominated by van der Waals forces and potentially weaker halogen bonding. The bromine atom, with its electropositive σ-hole, could participate in halogen bonding interactions with electron-rich regions of neighboring molecules, such as the π-system of the acetylene (B1199291) bond or another bromine atom. chemicalbook.com These interactions, although weak, can play a crucial role in directing the crystal packing. Hirshfeld surface analysis of bromo-substituted organic compounds has shown that Br···H and Br···Br contacts are significant in the crystal packing. rsc.org

Gas-Phase Electron Diffraction (GED) for Molecular Structure

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from the influence of intermolecular forces present in the solid state.

Application to Related Ethynyl-Carborane Systems

While a dedicated GED study on Ethyne, 1-bromo-2-trimethylsilyl- has not been reported, its utility as a reagent in the synthesis of ethynyl-carboranes has led to the structural characterization of these more complex derivatives by GED. A notable study involved the synthesis of C-monoethynyl para-carborane, 1-(Me₃SiC≡C)-1,12-C₂B₁₀H₁₁, where Ethyne, 1-bromo-2-trimethylsilyl- was a key reactant. researchgate.net

In this study, the molecular structure of the resulting trimethylsilyl-ethynyl-carborane was determined by GED. For the derivative where R = Me₃Si, a model with Cₛ symmetry was refined, yielding a C≡C bond distance of 1.227(5) Å. researchgate.net This provides a reliable gas-phase value for the C≡C bond in a closely related environment. The study of such carborane systems highlights the utility of GED in elucidating the structures of complex molecules with high symmetry. researchgate.netnih.gov

Comparison of Gas-Phase and Solid-State Geometries

A direct comparison between the gas-phase and solid-state geometries of Ethyne, 1-bromo-2-trimethylsilyl- is not possible due to the lack of experimental solid-state data. However, general trends can be inferred from studies on other molecules. For a relatively rigid molecule like Ethyne, 1-bromo-2-trimethylsilyl-, significant deviations between the gas-phase and solid-state structures are not expected for the core C-Si-C≡C-Br framework. The bond lengths and the linear geometry of the acetylene unit should remain largely consistent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern upon ionization.

For Ethyne, 1-bromo-2-trimethylsilyl-, the molecular weight is 177.11 g/mol . nih.gov The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. guidechem.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two m/z units.

GC-MS data available from the NIST database indicates the most prominent peaks in the mass spectrum of Ethyne, 1-bromo-2-trimethylsilyl-. nih.gov The fragmentation of trimethylsilyl derivatives is well-documented and typically involves the loss of a methyl group or the formation of the stable trimethylsilyl cation. nih.gov

The expected fragmentation pattern for Ethyne, 1-bromo-2-trimethylsilyl- would involve several key fragmentation pathways:

Loss of a methyl group ([M-15]⁺): This is a very common fragmentation for trimethylsilyl compounds, leading to a stable silicon-centered cation. This would result in isotopic peaks around m/z 161 and 163. The NIST data confirms the presence of peaks at m/z 161 and 163, with m/z 163 being the most abundant peak. nih.gov

Formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺): Cleavage of the Si-C(ethynyl) bond would yield the trimethylsilyl cation at m/z 73. This is a characteristic peak for many trimethylsilyl compounds.

Loss of the bromine atom ([M-Br]⁺): Fragmentation involving the loss of the bromine radical would result in an ion at m/z 97.

Cleavage of the C-Br bond: This could lead to the formation of a [C₅H₉Si]⁺ fragment.

The table below summarizes the key mass spectrometry data from the NIST library. nih.gov

m/z ValueRelative IntensityProbable Fragment Ion
163100.0 (Base Peak)[C₄H₆⁸¹BrSi]⁺
16198.6[C₄H₆⁷⁹BrSi]⁺
7785.5[C₂HBr]⁺

Table 2: Major peaks in the mass spectrum of Ethyne, 1-bromo-2-trimethylsilyl-. nih.gov

The observed base peak at m/z 163 corresponds to the loss of a methyl radical from the molecular ion containing the ⁸¹Br isotope, underscoring the stability of the resulting silicon-centered cation. The peak at m/z 77 likely corresponds to the bromoethynyl radical cation, though its formation pathway might involve rearrangement.

Theoretical and Computational Investigations of Ethyne, 1 Bromo 2 Trimethylsilyl

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For ethyne (B1235809), 1-bromo-2-trimethylsilyl-, these studies illuminate the distribution of electrons and the nature of its molecular orbitals, which are fundamental to its chemical behavior.

Charge Distribution and Bond Polarity Analysis

The distribution of electron density within ethyne, 1-bromo-2-trimethylsilyl- is uneven due to the differing electronegativities of the constituent atoms. Electronegativity is the measure of an atom's ability to attract shared electrons in a covalent bond. openstax.org In this molecule, the bromine atom is significantly more electronegative than the carbon and silicon atoms. This difference leads to a polarization of the covalent bonds.

The C-Br bond is a polar covalent bond, where the bonding electrons are drawn more strongly towards the bromine atom. This results in a partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the adjacent carbon atom. openstax.org Similarly, the silicon atom is less electronegative than the carbon atom of the ethynyl (B1212043) group, leading to a polarization of the C-Si bond with a partial positive charge on the silicon atom.

Table 1: Predicted Partial Charges on Key Atoms

Atom Predicted Partial Charge
Br δ-
C (attached to Br) δ+
C (attached to Si) δ-
Si δ+

This table is based on general principles of electronegativity and bond polarity.

Molecular Orbitals and Frontier Orbital Theory

Molecular Orbital (MO) theory provides a more sophisticated model of bonding by considering orbitals that extend over the entire molecule. unizin.org The reactivity of a molecule is often governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.com

The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. The LUMO is the lowest energy empty orbital and relates to the molecule's ability to act as an electrophile or electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. wpmucdn.com

For ethyne, 1-bromo-2-trimethylsilyl-, the π-system of the carbon-carbon triple bond contributes significantly to the frontier orbitals. The HOMO is likely to be a π-bonding orbital associated with the triple bond, while the LUMO is expected to be the corresponding π*-antibonding orbital. libretexts.org The presence of the bromine and trimethylsilyl (B98337) groups will perturb the energies of these orbitals. The electronegative bromine atom will lower the energy of the orbitals, while the trimethylsilyl group, being electropositive relative to the sp-hybridized carbon, may raise the energy of the HOMO.

A photoelectron spectroscopic investigation determined the ionization energy of ethyne, 1-bromo-2-trimethylsilyl- to be 9.4 ± 0.1 eV. nist.gov This value corresponds to the energy required to remove an electron from the HOMO.

Table 2: Frontier Orbital Properties

Property Description Significance
HOMO Highest Occupied Molecular Orbital; likely a π-orbital of the C≡C bond. Site of electron donation (nucleophilicity).
LUMO Lowest Unoccupied Molecular Orbital; likely a π*-antibonding orbital of the C≡C bond. Site of electron acceptance (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Influences chemical reactivity and stability.

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. smu.edu By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the energetic landscape of a reaction and gain insights into its feasibility and selectivity.

Transition State Characterization for Substitution and Addition Reactions

Ethyne, 1-bromo-2-trimethylsilyl- can undergo various reactions, including nucleophilic substitution at the bromine-bearing carbon and addition reactions across the triple bond. Computational modeling can characterize the transition states for these processes. A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. smu.edu

For a nucleophilic substitution reaction, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the C-Br bond. The geometry and energy of this transition state determine the activation energy and, consequently, the rate of the reaction.

In addition reactions, such as the addition of an electrophile to the triple bond, computational studies can model the formation of intermediates like vinyl cations or bridged halonium ions. For instance, in the bromoboration of acetylenes, ab initio calculations have been used to model the interaction between BBr3 and acetylene (B1199291) and to locate the transition states for the addition process. researchgate.netmuni.cz These studies help to understand the stereochemical outcome of such reactions. researchgate.netmuni.cz

Energy Profiles for Catalytic Cycles (e.g., Cross-Coupling)

Ethyne, 1-bromo-2-trimethylsilyl- is a valuable reagent in cross-coupling reactions, such as the Sonogashira and Cadiot-Chodkiewicz reactions, which form new carbon-carbon bonds. organic-chemistry.orggelest.com Computational studies can model the entire catalytic cycle of these reactions, providing detailed energy profiles.

A typical cross-coupling cycle involves several steps: oxidative addition, transmetalation, and reductive elimination. acs.org For example, in a palladium-catalyzed Sonogashira reaction, the cycle would begin with the oxidative addition of the C-Br bond of ethyne, 1-bromo-2-trimethylsilyl- to a Pd(0) complex. acs.org This is followed by the transmetalation of a copper acetylide (formed from a terminal alkyne) and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Computational modeling can calculate the free energy changes for each step of the cycle, identifying the rate-determining step and the most stable intermediates. nih.gov These energy profiles are crucial for understanding the reaction mechanism, optimizing reaction conditions, and designing more efficient catalysts. For instance, DFT calculations have been used to study the mechanism of iron-catalyzed cross-coupling reactions, providing free energy profiles for the different steps involved. nih.gov

Intermediates in Halogenation Processes

The halogenation of alkynes can proceed through various intermediates depending on the reaction conditions. Computational studies can help to identify and characterize these transient species. In the case of ethyne, 1-bromo-2-trimethylsilyl-, further halogenation would likely involve the formation of a bridged bromonium ion intermediate across the triple bond.

In the context of related reactions, such as the bromoboration of acetylene, computational studies have investigated the role of radical intermediates. muni.cz For example, a solvent-stabilized radical intermediate involving a bridging bromine atom has been proposed. muni.cz These computational investigations provide valuable insights into the potential intermediates that could be formed during the halogenation of silylated alkynes, helping to explain the observed product distributions and reaction stereochemistry.

Comparison of Bridged Halonium and Open Halovinyl Cation Structures

The initial step in the electrophilic addition of a halogen to an alkyne can proceed through two principal cationic intermediates: a bridged halonium ion or an open halovinyl cation. The relative stability of these intermediates is a critical determinant of the reaction's stereochemical outcome.

In the case of ethyne, 1-bromo-2-trimethylsilyl-, the addition of a bromine electrophile (Br⁺) would lead to the potential formation of a bridged bromonium ion or an open β-bromovinyl cation. The trimethylsilyl group, being large and electropositive, plays a significant role in influencing the stability of these intermediates.

Bridged Bromonium Ion: This is a three-membered ring structure where the bromine atom is bonded to both acetylenic carbons. This structure is generally favored when the substituents on the alkyne are not capable of significantly stabilizing a positive charge.

Open β-Bromovinyl Cation: This is a carbocation where the positive charge resides on one of the vinyl carbons, and the bromine atom is attached to the other. The stability of this open cation is highly dependent on the ability of the substituents to delocalize the positive charge. The trimethylsilyl group can stabilize an adjacent carbocation through hyperconjugation and σ-π conjugation.

Theoretical studies on related systems suggest that the nature of the substituents on the alkyne plays a crucial role in determining the preferred intermediate. For instance, in the absence of strongly stabilizing groups, the bridged halonium ion is often the more stable species. However, the presence of a silicon substituent, which can effectively stabilize a β-carbocation (the "β-silicon effect"), would likely favor the formation of an open vinyl cation.

Table 1: Representative Calculated Relative Energies for Halonium and Halovinyl Cations of a Substituted Alkyne (Hypothetical Data)

IntermediateRelative Energy (kcal/mol)
Bridged Bromonium Ion5-10
Open β-Bromovinyl Cation0

Note: This table presents hypothetical data based on trends observed in computational studies of similar silyl-substituted alkynes to illustrate the potential energy difference. Actual values for ethyne, 1-bromo-2-trimethylsilyl- would require specific quantum chemical calculations.

Regio- and Stereoselectivity Prediction in Electrophilic Additions

The regioselectivity of electrophilic additions to ethyne, 1-bromo-2-trimethylsilyl- is dictated by the site of initial attack of the electrophile, which in turn is governed by the electronic distribution in the alkyne and the stability of the resulting carbocationic intermediate.

The trimethylsilyl group is known to direct electrophilic attack to the β-carbon (the carbon not directly attached to the silicon). This is due to the powerful stabilizing effect of the silicon atom on a positive charge at the β-position. This phenomenon, known as the β-silicon effect, arises from the favorable overlap of the C-Si σ orbital with the empty p-orbital of the carbocation.

Therefore, in an electrophilic addition to ethyne, 1-bromo-2-trimethylsilyl-, the electrophile (E⁺) is predicted to add to the carbon atom bearing the bromine atom, leading to the formation of a carbocation on the carbon atom bonded to the trimethylsilyl group.

Predicted Regioselectivity:

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The subsequent attack of a nucleophile (Nu⁻) would then occur at the carbocationic center, leading to the final product.

The stereoselectivity of the addition is linked to the nature of the intermediate. If the reaction proceeds through a discrete, open vinyl cation, the nucleophile can attack from either face of the planar carbocation, potentially leading to a mixture of syn and anti addition products. However, if there is a significant contribution from a bridged halonium ion, or if the open cation has a very short lifetime, the reaction may exhibit a higher degree of stereoselectivity, typically favoring anti-addition.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure, geometry, and spectroscopic properties of molecules like ethyne, 1-bromo-2-trimethylsilyl-.

Geometry Optimization and Vibrational Frequency Calculations

Geometry optimization using DFT or ab initio methods allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. For ethyne, 1-bromo-2-trimethylsilyl-, these calculations would provide precise values for bond lengths, bond angles, and dihedral angles.

While specific calculated values for this molecule are not available, we can predict the key geometrical features based on known trends. The C≡C triple bond length would be slightly elongated compared to acetylene due to the presence of the substituents. The Si-C bond would have a typical single bond length, and the C-Br bond would also be of standard length.

Vibrational frequency calculations, performed on the optimized geometry, can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. These calculations are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Table 2: Predicted Key Vibrational Frequencies for Ethyne, 1-bromo-2-trimethylsilyl- (Hypothetical DFT Data)

Vibrational ModePredicted Frequency (cm⁻¹)
C≡C Stretch~2150
C-H Stretch (methyl)~2960
Si-C Stretch~700-800
C-Br Stretch~600

Note: This table presents hypothetical data based on typical frequency ranges for these functional groups. Actual values would be obtained from specific DFT calculations.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, one can predict the ¹H, ¹³C, and ²⁹Si NMR spectra.

For ethyne, 1-bromo-2-trimethylsilyl-, the following trends in NMR chemical shifts can be predicted:

¹H NMR: A single peak would be expected for the nine equivalent protons of the trimethylsilyl group, likely appearing in the upfield region (around 0.2-0.4 ppm).

¹³C NMR: Two distinct signals would be observed for the acetylenic carbons. The carbon attached to the bromine atom would be significantly deshielded due to the electronegativity of bromine. The carbon attached to the trimethylsilyl group would also be influenced by the silicon atom. The methyl carbons of the trimethylsilyl group would appear as a single peak in the upfield region.

²⁹Si NMR: A single signal would be observed for the silicon atom.

These predicted spectroscopic parameters can serve as a valuable guide for the experimental characterization of ethyne, 1-bromo-2-trimethylsilyl-.

Table 3: Predicted ¹³C NMR Chemical Shifts for Ethyne, 1-bromo-2-trimethylsilyl- (Hypothetical DFT Data)

Carbon AtomPredicted Chemical Shift (ppm)
C-Br80-90
C-Si95-105
Si-CH₃0-5

Note: This table presents hypothetical data based on typical chemical shift ranges for similar compounds. Actual values would require specific GIAO-DFT calculations.

While direct computational studies on ethyne, 1-bromo-2-trimethylsilyl- are limited, a thorough theoretical analysis based on established principles and data from analogous systems provides significant insights into its structure, reactivity, and spectroscopic properties. The interplay of the bromo and trimethylsilyl substituents is predicted to favor the formation of an open vinyl cation in electrophilic additions, with the electrophile attacking the bromine-bearing carbon. DFT and ab initio calculations offer a powerful means to predict its geometry, vibrational frequencies, and NMR spectra, providing a valuable theoretical framework for future experimental investigations of this interesting molecule.

Emerging Research Directions and Future Perspectives for Ethyne, 1 Bromo 2 Trimethylsilyl

Development of Novel Catalytic Systems for Transformations

The transformation of silylalkynes, including ethyne (B1235809), 1-bromo-2-trimethylsilyl-, is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. A significant thrust in this area is the development of novel catalytic systems that offer enhanced efficiency, selectivity, and sustainability.

Historically, transition metal catalysts, particularly those based on precious metals like palladium, have been instrumental in reactions such as the Sonogashira cross-coupling, which is a key application of ethyne, 1-bromo-2-trimethylsilyl-. nih.gov However, the high cost and environmental concerns associated with these metals have spurred research into more abundant and eco-friendly alternatives. researchgate.net Iron-based catalysts, for instance, have been explored for the synthesis of 1-aryl-2-(triethylsilyl)acetylenes, although these often require harsh reaction conditions. nih.gov

Recent advancements have focused on several key areas:

Earth-Abundant Metal Catalysis: Nickel-catalyzed bis-sylation of internal alkynes represents a significant step forward. nih.gov The development of air-stable, unsymmetrical disilane (B73854) reagents in conjunction with Ni(0) catalytic systems allows for the stepwise differentiation and transformation of the two silyl (B83357) groups, offering enhanced synthetic utility. nih.gov

Metal-Free Catalysis: A noteworthy development is the use of carboxylate catalysts for the C-silylation of terminal alkynes. acs.orgnih.gov This metal-free approach utilizes a quaternary ammonium (B1175870) pivalate (B1233124) as the catalyst and N,O-bis(silyl)acetamides as the silylating agents, proceeding under mild conditions and tolerating a wide range of functional groups. acs.orgnih.gov

Photocatalysis: Visible light-harvesting pincer platinum complexes are being investigated for alkyne hydrosilylation, indicating a move towards energy-efficient catalytic processes. researchgate.net

Heterogeneous Catalysis: The use of supported multi-metal oxides, such as Fe-Mn-Cu on attapulgite, has been explored for the degradation of organic pollutants, including ethyne, 1-bromo-2-trimethylsilyl-, in wastewater treatment. researchgate.netmdpi.com This highlights the potential for developing robust, recyclable catalysts for environmental applications. researchgate.netmdpi.com

The overarching goal is to create catalytic systems that are not only highly active and selective but also economically viable and environmentally benign. The development of air-stable precatalysts and the use of green solvents are also critical aspects of this ongoing research. escholarship.orgnih.gov

Stereoselective Synthesis Utilizing Ethyne, 1-bromo-2-trimethylsilyl-

The creation of chiral molecules with defined three-dimensional structures is a central theme in modern chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. Ethyne, 1-bromo-2-trimethylsilyl- serves as a valuable building block in stereoselective synthesis, where the goal is to control the formation of specific stereoisomers.

Key research directions in this area include:

Asymmetric Addition Reactions: The asymmetric addition of terminal alkynes to aldehydes is a direct method for synthesizing chiral propargylic alcohols. researchgate.net Research focuses on developing novel chiral ligands for transition metals to catalyze these reactions with high enantioselectivity. The trimethylsilyl (B98337) group in derivatives of ethyne, 1-bromo-2-trimethylsilyl- can play a crucial role in influencing the stereochemical outcome of such transformations.

Catalytic Asymmetric Michael/Stetter Reactions: Multicatalytic, one-pot reactions are being developed for the asymmetric synthesis of complex heterocyclic structures. nih.gov For instance, a cascade reaction involving an amine-mediated Michael addition followed by an N-heterocyclic carbene (NHC)-promoted intramolecular Stetter reaction can be used to produce benzofuranones with high enantioselectivity. nih.gov The geometry of the reaction intermediate and the presence of additives can significantly influence the stereochemical control. nih.gov

Asymmetric Hydrogenation: While not directly involving ethyne, 1-bromo-2-trimethylsilyl-, the principles of asymmetric hydrogenation are relevant. researchgate.net This process is vital for producing highly pure chiral compounds, and the development of affordable and environmentally friendly metal-based catalysts is a major research focus. researchgate.net

Synthesis of Chiral Building Blocks: Ethyne, 1-bromo-2-trimethylsilyl- can be a precursor to various chiral synthons. For example, silylated enantiomerically enriched β-lactones have been used in the synthesis of natural products. gelest.com The stereoselective conversion of such building blocks into more complex molecules is an active area of investigation. gelest.com

The table below summarizes some examples of stereoselective reactions where silylalkynes are or could be employed.

Reaction TypeCatalyst SystemKey Features
Asymmetric Michael/Stetter ReactionAmine and N-heterocyclic carbene (NHC)One-pot cascade reaction for synthesizing chiral benzofuranones. nih.gov
Asymmetric Addition to AldehydesChiral ligand/transition metal complexesDirect synthesis of chiral propargylic alcohols. researchgate.net
Asymmetric Aza-Silyl-Prins ReactionNot specifiedSynthesis of enantiopure piperidines. amanote.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. The integration of ethyne, 1-bromo-2-trimethylsilyl- and its derivatives into flow chemistry and automated synthesis platforms is a rapidly advancing field.

Key benefits and research areas include:

Enhanced Safety with Unstable Intermediates: Flow reactors minimize the accumulation of potentially hazardous intermediates, making them ideal for reactions involving unstable species like nitroalkynes, which can be generated from silylalkyne precursors. nih.govresearchgate.net This allows for the exploration of new chemical space that was previously considered too dangerous to access. nih.gov

Precise Reaction Control: The superior heat and mass transfer in microreactors enables precise control over reaction parameters, leading to improved yields and selectivities. nih.gov This is particularly beneficial for highly exothermic reactions or those requiring accurate dosing of reagents. nih.gov

Scalability and Automation: Flow chemistry facilitates the scaling up of reactions and is well-suited for automation. rsc.org This is exemplified by the development of continuous-flow approaches for the synthesis of alkynes from isoxazolones, overcoming the limitations of batch processes. rsc.org

Sequential Reactions: Integrated one-flow systems allow for the sequential functionalization of molecules. For instance, the selective and sequential mono-, di-, and tri-functionalizations of hydrosilanes have been achieved using a flow microreactor system. rsc.org

The table below highlights some applications of flow chemistry in transformations relevant to silylalkynes.

ApplicationKey AdvantageReference
Synthesis of nitroalkyne equivalentsMinimizes accumulation of hazardous intermediates. nih.govresearchgate.net nih.govresearchgate.net
Generation and trapping of arynesImproved control over reaction parameters, avoiding side products. nih.gov nih.gov
Sequential functionalization of hydrosilanesPrecise reaction control for combinatorial synthesis. rsc.org rsc.org
Synthesis of alkynes from isoxazolonesOvercomes limitations of batch processing, enabling scalability. rsc.org rsc.org

Exploration of Unusual Reactivity Patterns and Rearrangements

While the primary reactivity of ethyne, 1-bromo-2-trimethylsilyl- is centered around its carbon-carbon triple bond and the carbon-bromine bond, there is growing interest in exploring less conventional reactivity patterns and rearrangements. These investigations can lead to the discovery of novel synthetic methodologies and the creation of unique molecular structures.

Some areas of active research include:

Meyer-Schuster Rearrangement: Silylated propargylic alcohols, which can be prepared from lithiated ethynylsilanes, can undergo the Meyer-Schuster rearrangement to form acylsilanes. gelest.com The choice of catalyst system can be crucial for achieving good yields, especially with different aromatic substituents. gelest.com

1,4-Silyl Shifts: In certain multicomponent reactions, such as the one involving methyl trimethylsilylpropiolate, an amine, and an imine, a 1,4-silyl shift can occur, directing the outcome of the reaction. gelest.com

Decarbonylative Additions: Under nickel catalysis, ethynyltrimethylsilanes can react with phthalimides in a process that involves decarbonylation and alkylidenation. gelest.com The presence of a sterically demanding methylaluminum co-catalyst is critical for the success of this transformation. gelest.com

Cyclization Reactions: Silylalkynoates can undergo torquoselective olefination to form (E)-enynes with high selectivity. gelest.com These intermediates can then be subjected to silver-catalyzed cyclization to produce tetronic acid derivatives or pyrones. gelest.com

These examples demonstrate that the trimethylsilyl group is not merely a protecting group but can actively participate in and direct the course of chemical reactions, leading to unexpected and synthetically valuable outcomes.

Advanced Applications in Supramolecular Chemistry and Nanotechnology

The unique structural and electronic properties of molecules derived from ethyne, 1-bromo-2-trimethylsilyl- make them attractive candidates for applications in supramolecular chemistry and nanotechnology. These fields focus on the design and synthesis of large, well-defined structures and materials with novel functions.

Emerging applications include:

Molecular Wires and Conductive Polymers: The rigid, linear structure of oligo- and poly(ethynylene)s, which can be synthesized using precursors derived from ethyne, 1-bromo-2-trimethylsilyl-, makes them promising components for molecular-scale electronic devices. The trimethylsilyl group can be used to control solubility and facilitate processing.

Functional Materials: The Sonogashira cross-coupling of (trimethylsilyl)acetylene with substituted anthracenes has been investigated as a route to advanced materials like anthradifurans, which have potential applications in organic electronics. nih.gov

Self-Assembled Monolayers (SAMs): Alkynylsilanes can be used to form SAMs on various surfaces. These organized molecular layers can be used to modify the surface properties of materials, for applications in sensors, corrosion inhibition, and nanoelectronics.

Nanoparticle Functionalization: The reactive nature of the alkyne group allows for its use in "click" chemistry reactions to functionalize the surface of nanoparticles. This can be used to impart specific properties to the nanoparticles, such as biocompatibility or targeting capabilities for biomedical applications.

The versatility of ethyne, 1-bromo-2-trimethylsilyl- as a building block allows for the creation of a wide range of functional molecules and materials with tailored properties for advanced technological applications.

Sustainable Synthetic Approaches for Ethyne, 1-bromo-2-trimethylsilyl- and its Derivatives

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable methods for the synthesis of important chemical compounds, including ethyne, 1-bromo-2-trimethylsilyl- and its derivatives. youtube.com This involves minimizing waste, using less hazardous reagents, and improving energy efficiency.

Key strategies for sustainable synthesis include:

Catalytic C-Silylation: The development of metal-free, carboxylate-catalyzed C-silylation of terminal alkynes is a significant step towards a more sustainable synthesis of silylalkynes. acs.orgnih.gov This method avoids the use of stoichiometric organometallic reagents and often proceeds under mild conditions. acs.orgnih.gov

Direct Synthesis from Elemental Silicon: Research into the direct synthesis of organosilicon compounds from elemental silicon and organic substrates is a long-term goal. mdpi.com While challenging, this approach would eliminate the need for pre-synthesized and often hazardous silicon-containing reagents like chlorosilanes. mdpi.com

Use of Greener Solvents: The replacement of volatile organic compounds (VOCs) with more environmentally friendly solvents, such as alcohols or even water, is a key aspect of green chemistry. nih.govresearchgate.netnih.gov For example, the synthesis of alkoxy-substituted silanes has been demonstrated in alcohols as green solvents. nih.gov

Eco-Friendly Catalysts: The use of catalysts based on abundant and non-toxic metals, or even non-metallic catalysts like mesoporous silica (B1680970) gel, is being explored for various transformations. researchgate.net These catalysts are often more stable, easier to handle, and can be recycled, reducing waste and cost. researchgate.net

Circular Economy Approaches: The development of catalytic cycles where byproducts are minimized or can be reused is a key principle of a circular economy. nih.gov For instance, the dehydrogenative coupling of hydrosilanes with alcohols produces valuable silyl ethers and hydrogen gas, with no other byproducts. nih.gov

The table below outlines some sustainable approaches relevant to the synthesis of silylalkynes.

Sustainable ApproachKey FeatureReference
Metal-free catalytic C-silylationAvoids stoichiometric organometallic reagents. acs.orgnih.gov acs.orgnih.gov
Direct synthesis of alkoxysilanesPotential to bypass the use of chlorosilanes. mdpi.com mdpi.com
Dehydrogenative coupling of hydrosilanesProduces valuable products with hydrogen as the only byproduct. nih.gov nih.gov
Use of mesoporous silica gel as a catalystInexpensive, stable, and reusable catalyst. researchgate.net researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-bromo-2-trimethylsilylethyne, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of bromo-silyl acetylenes typically involves halogenation of trimethylsilyl-protected alkynes. For example, bromine in diethyl ether (Et₂O) at 0°C, followed by quenching with NaHCO₃, is a common approach (similar to the synthesis of 2-bromo-1-aryl ethanones in ). Key factors include temperature control to avoid side reactions (e.g., over-bromination) and solvent choice to stabilize reactive intermediates. Purification via crystallization (e.g., using ethanol) improves purity .

Q. How can researchers characterize the structural integrity of 1-bromo-2-trimethylsilylethyne using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic peaks: the trimethylsilyl (TMS) group appears as a singlet at ~0.1–0.3 ppm, while the ethynyl proton (C≡CH) is absent due to bromine substitution.
  • ¹³C NMR : The sp-hybridized carbon (C≡C) resonates at ~70–100 ppm, with silicon-coupled splitting observed for adjacent carbons.
  • IR Spectroscopy : Absence of C≡C-H stretching (~3300 cm⁻¹) confirms bromine substitution; Si-CH₃ stretches appear at ~1250 cm⁻¹.
    Comparative analysis with literature data (e.g., substituted ethanones in ) validates assignments .

Q. What are the stability considerations for storing and handling 1-bromo-2-trimethylsilylethyne?

  • Methodological Answer : The compound is moisture-sensitive due to the TMS group and light-sensitive due to the C-Br bond. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid contact with protic solvents (e.g., water, alcohols) to prevent desilylation or hydrolysis. Stability tests under varying humidity and temperature (e.g., TGA/DSC) are recommended, as outlined in safety protocols for similar brominated compounds () .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in reaction mechanisms involving 1-bromo-2-trimethylsilylethyne?

  • Methodological Answer : Discrepancies in proposed mechanisms (e.g., radical vs. polar pathways) can be addressed via density functional theory (DFT) calculations. For example, optimizing transition-state geometries and comparing activation energies for bromine addition to the alkyne. Validation against experimental kinetic data (e.g., Arrhenius plots) ensures model accuracy. Similar approaches resolved biases in atmospheric ethyne simulations () .

Q. What advanced analytical techniques are critical for detecting trace impurities in 1-bromo-2-trimethylsilylethyne, and how are they validated?

  • Methodological Answer :

  • GC-MS : Detects volatile byproducts (e.g., desilylated bromoethyne) with a limit of detection (LOD) <1 ppm.
  • HPLC-UV/HRMS : Identifies non-volatile impurities (e.g., oxidation products) using high-resolution mass spectrometry.
  • Validation : Spike-and-recovery experiments with known impurities (e.g., 2-bromo-1-aryl ethanones from ) confirm method precision (±5% recovery) .

Q. How do steric and electronic effects of the trimethylsilyl group influence the reactivity of 1-bromo-2-trimethylsilylethyne in cross-coupling reactions?

  • Methodological Answer : The TMS group acts as both a steric shield and electron donor. In Sonogashira couplings, steric hindrance slows transmetallation but stabilizes intermediates. Comparative studies with non-silylated analogs (e.g., 1-bromoethyne) using kinetic profiling (e.g., in situ IR monitoring) quantify these effects. For instance, rate constants decrease by ~30% for silylated derivatives due to steric effects .

Q. What strategies mitigate discrepancies between experimental and simulated spectroscopic data for 1-bromo-2-trimethylsilylethyne?

  • Methodological Answer :

  • NMR : Use isotopic labeling (e.g., ¹³C-enriched samples) to resolve overlapping signals.
  • DFT Corrections : Incorporate solvent effects (e.g., PCM model) and relativistic corrections for bromine atoms in simulations.
  • Benchmarking : Compare with high-precision datasets (e.g., ACE satellite ethyne retrievals in ) to refine computational parameters .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the thermal decomposition pathways of 1-bromo-2-trimethylsilylethyne?

  • Methodological Answer :

  • Controlled Thermolysis : Perform TGA-MS at varying heating rates (1–10°C/min) to identify decomposition intermediates (e.g., HBr, Si(CH₃)₃ radicals).
  • Isotopic Labeling : Use D-labeled analogs to trace hydrogen migration pathways.
  • Comparative Studies : Cross-reference with analogous compounds (e.g., 2-bromo-2-methylpropionic acid in ) to isolate silyl-specific effects .

Q. What statistical methods are recommended for reconciling contradictory catalytic activity data in ethynyl bromide reactions?

  • Methodological Answer : Apply multivariate regression to account for variables like catalyst loading, solvent polarity, and temperature. For example, Principal Component Analysis (PCA) resolved biases in GEOS-Chem model outputs for atmospheric ethyne (). Outlier detection (e.g., Grubbs’ test) identifies anomalous datasets .

Tables of Key Data

Property Value Reference
Boiling Point ~150–160°C (estimated)
¹H NMR (CDCl₃) δ 0.15 (s, 9H, Si(CH₃)₃)
IR (C≡C stretch) ~2100 cm⁻¹
Thermal Stability Decomposes >200°C (TGA)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.